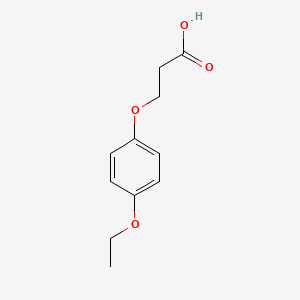

3-(4-Ethoxyphenoxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-ethoxyphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-14-9-3-5-10(6-4-9)15-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMNAGHKYWSDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations into Biomolecular Interactions and Bioactivity of Analogs

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

The primary mechanism of action for these analogs is their direct interaction with the Ligand-Binding Domain (LBD) of the PPARs. The LBD is a pocket within the receptor that accommodates small molecules. Upon binding of a ligand, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression.

Crystal structure analyses of PPARs complexed with phenylpropanoic acid derivatives have provided detailed insights into these interactions. nih.goviucr.orgnih.gov The binding of these ligands within the Y-shaped ligand-binding pocket of PPARs is characterized by a network of hydrogen bonds and hydrophobic interactions. iucr.org The carboxylic acid head of the propanoic acid moiety typically forms a crucial hydrogen bond with a key tyrosine residue (Tyr473 in PPARα) in the C-terminal helix (H12) of the LBD, which is essential for receptor activation. jst.go.jp

The specificity of these analogs for the different PPAR isotypes is influenced by the nature of the substituents on the phenoxy ring. For instance, the length of the alkoxy chain at the 4-position of the phenoxy group can determine the selectivity towards PPARα or PPARδ. iucr.org Longer alkoxy groups, such as butoxy to hexyloxy, tend to favor PPARδ agonism, whereas shorter chains like methoxy (B1213986) to propoxy can result in dual PPARα/δ agonism. iucr.org

Table 1: Key Amino Acid Residues in PPARs Interacting with Phenylpropanoic Acid Analogs

| PPAR Isotype | Interacting Amino Acid Residues | Reference |

| PPARα | Tyr473 | jst.go.jp |

| PPARδ | Not specified in provided abstracts | |

| PPARγ | Not specified in provided abstracts |

Bioactivity as PPAR Agonists

A number of studies have evaluated the bioactivity of 3- or 4-alkoxy substituted phenoxy derivatives as PPAR agonists through in vitro transactivation assays. These assays measure the ability of a compound to activate a reporter gene under the control of a PPAR-responsive element.

In one such study, a series of 15 carboxylic acid derivatives based on a phenoxy scaffold were synthesized and tested for their ability to activate PPARα, PPARγ, and PPARδ. The results demonstrated that several of these compounds exhibited potent agonistic activity. For example, some analogs showed significant activation of PPARδ, with one compound reaching 89.7% activation relative to the positive control. Another analog displayed 48.5% activation of PPARα.

The bioactivity of these analogs is concentration-dependent, and further studies have determined the median effective concentration (EC50) for some of the most active compounds.

Table 2: In Vitro PPARs Transactivation Activity of Selected Phenoxypropanoic Acid Analogs

| Compound | Target PPAR Isotype | Relative Activation (%) | EC50 (μM) | Reference |

| Analog 1 | PPARδ | 89.7 | Not specified | |

| Analog 2 | PPARδ | 63.8 | Not specified | |

| Analog 3 | PPARδ | 58.6 | Not specified | |

| Analog 4 | PPARα | 48.5 | Not specified | |

| Analog 5 | PPARγ | 35.8 | Not specified | |

| Analog 6 | PPARγ | 24.4 | Not specified |

Significance in Organic Synthesis and Advanced Materials Precursors

The true significance of 3-(4-ethoxyphenoxy)propanoic acid lies in its utility as a versatile intermediate in organic synthesis. The carboxylic acid group can readily undergo a variety of chemical transformations, such as esterification, amidation, and reduction, to produce a range of other functional groups. orgsyn.org This reactivity makes it a valuable starting material for constructing more elaborate molecular architectures.

For instance, derivatives of similar phenoxypropanoic acids have been investigated for the synthesis of bioactive molecules, including potential antimicrobial and anti-inflammatory agents. nih.gov The synthesis of 2-[4-(hydroxyphenoxy)] propionic acid, an important intermediate for herbicides, highlights the role of related structures in agrochemicals. google.com While direct research into the specific applications of this compound is still developing, its structural similarity to these compounds suggests a high potential for its use in medicinal chemistry and materials science.

Furthermore, the presence of both an aromatic ring and a flexible propanoic acid chain makes this compound an interesting candidate as a precursor for advanced materials. These types of molecules can be used in the development of polymers, liquid crystals, and other functional materials where the combination of rigid and flexible segments can lead to unique macroscopic properties.

Overview of Current Research Trajectories and Knowledge Gaps

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound reveals two primary disconnection points, guiding the design of logical synthetic routes. The most apparent disconnections are at the ether C-O bond and the C-C bond of the propanoic acid side chain.

Disconnection 1: Ether Linkage

The primary retrosynthetic disconnection breaks the ether bond between the phenoxy group and the propanoic acid chain. This leads to two key synthons: a 4-ethoxyphenoxide anion and a 3-halopropanoic acid or its ester equivalent. This approach is the foundation of the widely used Williamson ether synthesis.

Disconnection 2: Carboxylic Acid Side Chain

An alternative disconnection can be made at the C2-C3 bond of the propanoic acid side chain. This would involve the addition of a two-carbon unit to a 4-ethoxyphenoxymethyl synthon. However, the ether bond disconnection is generally more synthetically straightforward and is the more common strategy employed.

Established Synthetic Routes

The most common and reliable methods for synthesizing this compound involve a two-step process: the formation of the phenoxy ether followed by the installation or modification of the carboxylic acid group.

Ether Formation via Williamson-type Reactions

The Williamson ether synthesis is a cornerstone of ether formation and is readily applicable to the synthesis of this compound. wikipedia.orgsigmaaldrich.com This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group. wikipedia.orgsigmaaldrich.com

In this context, 4-ethoxyphenol (B1293792) is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic 4-ethoxyphenoxide. This is then reacted with a 3-halopropanoate ester, typically ethyl 3-bromopropanoate (B1231587) or methyl 3-chloropropanoate. The use of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid competing elimination reactions that can occur with secondary and tertiary halides. slideshare.net

Table 1: Reactants and Conditions for Williamson Ether Synthesis

| Nucleophile Precursor | Base | Electrophile | Solvent | Typical Conditions |

| 4-Ethoxyphenol | NaOH, K2CO3 | Ethyl 3-bromopropanoate | Acetone, DMF | 50-100 °C, 4-12 h |

| 4-Ethoxyphenol | NaH | Methyl 3-chloropropanoate | THF | 0 °C to reflux, 2-6 h |

Carboxylic Acid Functional Group Installation

Following the successful formation of the ether linkage, the resulting ester, for instance, ethyl 3-(4-ethoxyphenoxy)propanoate, must be hydrolyzed to yield the final carboxylic acid. This is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. Subsequent acidification with a mineral acid, like hydrochloric acid or sulfuric acid, protonates the carboxylate salt to afford the desired this compound. nih.gov

Alternatively, if the synthesis starts with a precursor that does not already contain the three-carbon acid chain, other methods for installing the carboxylic acid group can be employed. For example, the reaction of 4-ethoxyphenoxide with acrylonitrile (B1666552) followed by hydrolysis of the resulting nitrile would also yield the target molecule.

Advanced Synthetic Strategies

To improve efficiency, yield, and to access specific stereoisomers, more advanced synthetic strategies have been developed.

Application of Phase Transfer Catalysis in Phenoxy Ether Synthesis

Phase transfer catalysis (PTC) offers a significant improvement for the Williamson ether synthesis, particularly when dealing with reactants that have low solubility in a common solvent. In the synthesis of phenoxy ethers, PTC facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase where the alkyl halide is dissolved. nih.gov

A typical PTC system for this synthesis would involve dissolving 4-ethoxyphenol and a base like sodium hydroxide in water, and the alkylating agent (e.g., ethyl 3-bromopropanoate) in a non-polar organic solvent like toluene (B28343) or dichloromethane. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, is added to shuttle the phenoxide anion across the phase boundary. nih.gov This method often leads to milder reaction conditions, faster reaction times, and higher yields.

Table 2: Comparison of Conventional vs. PTC Williamson Ether Synthesis

| Parameter | Conventional Method | Phase Transfer Catalysis |

| Solvent System | Homogeneous (e.g., DMF, Acetone) | Biphasic (e.g., Toluene/Water) |

| Base | Often requires strong, anhydrous bases (e.g., NaH) | Can use aqueous NaOH |

| Temperature | Often elevated temperatures | Often room temperature or mild heating |

| Reaction Time | Can be several hours | Often shorter reaction times |

| Catalyst | Not required | Required (e.g., TBAB, 18-crown-6) |

Stereoselective Synthesis of Chiral Analogs

The synthesis of enantiomerically pure analogs of this compound, where a stereocenter is introduced at the α or β position of the propanoic acid chain, requires the use of asymmetric synthesis techniques. A powerful strategy for achieving this is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgslideshare.net

One well-established method involves the use of Evans' oxazolidinone auxiliaries. For example, the chiral oxazolidinone can be acylated with a suitable acyl chloride to form an N-acyloxazolidinone. The enolate of this species can then be generated and reacted with an electrophile in a highly diastereoselective manner. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched carboxylic acid derivative.

In a potential stereoselective synthesis of a chiral analog of this compound, one could envision the following steps:

Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3-(4-ethoxyphenoxy)acetyl chloride.

Generation of the corresponding enolate with a suitable base (e.g., lithium diisopropylamide).

Diastereoselective alkylation of the enolate with an alkyl halide (e.g., methyl iodide to introduce an α-methyl group).

Hydrolytic cleavage of the chiral auxiliary to yield the enantiomerically enriched 2-methyl-3-(4-ethoxyphenoxy)propanoic acid.

Other chiral auxiliaries, such as pseudoephedrine and trans-2-phenylcyclohexanol, have also been successfully employed in asymmetric alkylation reactions to produce chiral carboxylic acids and could be adapted for this purpose. nih.gov

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and hydrogen framework.

The ¹H NMR spectrum of 3-(4-Ethoxyphenoxy)propanoic acid is predicted to exhibit distinct signals corresponding to the protons of the ethoxy group, the aromatic ring, and the propanoic acid chain. Based on the known spectrum of the analogous compound 3-(4-Methoxyphenyl)propionic acid, which shows aromatic protons in the range of 6.8-7.2 ppm and methylene (B1212753) protons adjacent to the aromatic ring and carboxyl group at approximately 2.6 and 2.9 ppm respectively, a similar pattern can be expected. chemicalbook.com The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. chemicalbook.com

The ethoxy group should present as a triplet for the methyl protons (around 1.4 ppm) and a quartet for the methylene protons (around 4.0 ppm), characteristic of an ethyl group coupled to an oxygen atom. The protons on the phenoxy ring are expected to appear as two doublets in the aromatic region (approximately 6.8-7.0 ppm), indicative of a para-substituted benzene (B151609) ring. The methylene protons of the propanoic acid moiety will likely appear as two triplets, with the one closer to the oxygen atom being more downfield.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | - |

| Aromatic (H-2, H-6) | ~6.9 | Doublet | ~8-9 |

| Aromatic (H-3, H-5) | ~6.8 | Doublet | ~8-9 |

| Methylene (-O-CH₂-CH₂) | ~4.2 | Triplet | ~7 |

| Methylene (-O-CH₂-CH₃) | ~4.0 | Quartet | ~7 |

| Methylene (-O-CH₂-CH₂-COOH) | ~2.8 | Triplet | ~6 |

| Methyl (-CH₃) | ~1.4 | Triplet | ~7 |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. By drawing comparisons with 3-Ethoxypropionic acid and 3-(4-Hydroxyphenoxy)propanoic acid, the chemical shifts for this compound can be predicted. nih.govnih.gov The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-180 ppm. docbrown.info The carbons of the aromatic ring will appear in the 110-160 ppm region, with the carbon attached to the ether oxygen being the most downfield among them. The methylene carbons of the ethoxy and propanoic acid groups will have distinct signals, and the methyl carbon of the ethoxy group will be the most upfield signal.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | ~175 |

| Aromatic (C-4, C-O) | ~155 |

| Aromatic (C-1) | ~152 |

| Aromatic (C-2, C-6) | ~116 |

| Aromatic (C-3, C-5) | ~115 |

| Methylene (-O-CH₂-CH₂) | ~68 |

| Methylene (-O-CH₂-CH₃) | ~64 |

| Methylene (-CH₂-COOH) | ~35 |

| Methyl (-CH₃) | ~15 |

To unambiguously assign the predicted proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the same spin system. studylib.netyoutube.com For instance, it would show correlations between the methyl and methylene protons of the ethoxy group, and between the two methylene groups of the propanoic acid chain.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) spectra correlate directly bonded proton and carbon atoms. libretexts.orgsdsu.edu This would allow for the direct assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. libretexts.orgsdsu.edu This is particularly useful for connecting the different fragments of the molecule, for example, showing a correlation from the methylene protons of the propanoic acid to the carbonyl carbon and the aromatic carbon of the phenoxy group, thus confirming the ether linkage.

Infrared (IR) Spectroscopy and Vibrational Mode Assignment

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ether moieties. Drawing from data on similar compounds like 3-Ethoxypropionic acid and 3-(4-Hydroxyphenoxy)propanoic acid, as well as general principles of IR spectroscopy for carboxylic acids, key vibrational modes can be predicted. nih.govnih.govorgchemboulder.com

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.orgdocbrown.info A strong and sharp absorption for the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹. echemi.com The spectrum will also feature C-O stretching vibrations for the ether and carboxylic acid groups in the region of 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2980 | Medium |

| C=O stretch (Carbonyl) | 1700-1725 | Strong, Sharp |

| C=C stretch (Aromatic) | 1500-1600 | Medium |

| C-O stretch (Ether and Acid) | 1200-1300 | Strong |

While condensed-phase IR spectra are influenced by intermolecular interactions, vapor phase IR spectroscopy provides information about the molecule in an isolated state. For carboxylic acids, a significant difference is observed in the O-H stretching region. In the gas phase, it is possible to observe a sharper absorption band for the free (monomeric) O-H stretch at a higher frequency (around 3500-3600 cm⁻¹), in addition to the broad band for the hydrogen-bonded dimer. libretexts.org The C=O stretching frequency for the monomeric form is also typically shifted to a higher wavenumber compared to the dimeric form. libretexts.org Therefore, the vapor phase IR spectrum of this compound would be expected to show these features, providing insight into the intramolecular forces and the equilibrium between monomeric and dimeric forms in the gaseous state.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound. Different ionization methods provide complementary information.

The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent methylene group is common for carboxylic acids, which would result in the loss of the carboxyl group. libretexts.orgyoutube.com

McLafferty Rearrangement: As a carboxylic acid, it can undergo a McLafferty rearrangement, typically producing a characteristic peak. jove.comyoutube.com

Ether Cleavage: The C-O bonds of the ether linkage are susceptible to cleavage. The most significant fragmentation in aryl ethers often involves the cleavage of the alkyl-oxygen bond, leading to a stable phenoxy radical or cation.

Benzylic Cleavage: Cleavage of the bond between the propanoic acid side chain and the phenoxy ring would lead to the formation of a stable ethoxyphenoxy radical or cation.

Based on these principles, a hypothetical fragmentation table can be constructed. The analysis of the closely related analog, 3-(4-methoxyphenyl)propanoic acid, shows a prominent molecular ion and a base peak resulting from benzylic cleavage, which supports these predictions. nist.govnist.gov

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 210 | [C₁₁H₁₄O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 138 | [C₈H₁₀O₂]⁺˙ | Cleavage of the C-C bond alpha to the aromatic ring (benzylic cleavage) |

| 121 | [C₇H₅O₂]⁺ | Loss of an ethyl group from the m/z 138 fragment |

| 109 | [C₇H₉O]⁺ | Cleavage of the ether bond with loss of the propanoic acid moiety |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the ether bond, retaining the propanoic acid moiety with charge |

Soft ionization techniques are essential for analyzing this compound with minimal fragmentation, primarily to confirm its molecular weight.

Electrospray Ionization (ESI): As a moderately polar carboxylic acid, this compound is well-suited for ESI analysis. escholarship.orgnih.gov In negative ion mode, it readily deprotonates to form the [M-H]⁻ ion at m/z 209. In positive ion mode, it can form the protonated molecule [M+H]⁺ at m/z 211 or adducts with cations from the solvent, such as the sodium adduct [M+Na]⁺. Energy-dependent ESI studies can be used to induce and control fragmentation, providing further structural information. uvic.ca

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique for this molecule. It is often used for compounds that are less polar than those typically analyzed by ESI. Proton transfer reactions in the APCI source would lead to the formation of the [M+H]⁺ ion.

High-resolution mass spectrometry is critical for unequivocally determining the elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₁₄O₄, the calculated monoisotopic mass is 210.08921 Da. HRMS can measure this mass with high accuracy (typically to within 5 ppm), which allows for the confident determination of the elemental formula and helps to distinguish it from other potential isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

A search of public crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. If single crystals were to be grown, X-ray crystallography would provide definitive, high-resolution data on the molecule's three-dimensional structure in the solid state. nih.gov This analysis would precisely determine all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the supramolecular assembly, including intermolecular interactions such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking interactions between the aromatic rings.

Advanced Chromatographic and Spectroscopic Hybrid Techniques for Analytical Purity and Quantification

Hybrid techniques that couple chromatographic separation with spectroscopic detection are indispensable for assessing the purity and quantifying this compound in a mixture.

Gas chromatography is a high-resolution separation technique, but the direct analysis of carboxylic acids like this compound can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation. colostate.edu To overcome these issues, derivatization is typically required. nih.govresearchgate.netyoutube.com The carboxylic acid group is converted into a less polar and more volatile ester, commonly a methyl or trimethylsilyl (B98337) (TMS) ester. colostate.edu

The derivatized sample is then injected into the GC-MS system. thepharmajournal.com The gas chromatograph separates the derivative from any impurities, and the mass spectrometer provides mass spectra for each separated component. nih.govjppres.comresearchgate.net By comparing the retention time and mass spectrum to a known standard, the compound can be identified and its purity assessed. Quantification is achieved by creating a calibration curve from standards of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical technique for the identification and quantification of chemical compounds in complex mixtures. In the analysis of this compound, LC-MS provides crucial information regarding its molecular weight and structure through the determination of its mass-to-charge ratio (m/z).

Detailed research findings on the specific LC-MS analysis of this compound are not extensively available in public literature. However, predictive data for its mass spectrometric behavior can be generated. The monoisotopic mass of 3-(4-ethoxyphenyl)propanoic acid is 194.0943 Da. Based on this, the predicted m/z values for various adducts that could be observed in an LC-MS experiment are presented in the table below. This data is crucial for the tentative identification of the compound in a sample matrix.

Predicted LC-MS Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 195.10158 |

| [M+Na]⁺ | 217.08352 |

| [M-H]⁻ | 193.08702 |

| [M+NH₄]⁺ | 212.12812 |

| [M+K]⁺ | 233.05746 |

| [M+H-H₂O]⁺ | 177.09156 |

| [M+HCOO]⁻ | 239.09250 |

| [M+CH₃COO]⁻ | 253.10815 |

Data sourced from predictive models.

The chromatographic separation in LC-MS is a critical step. For carboxylic acids like this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. The choice of the stationary phase, typically a C18 column, and the mobile phase composition are optimized to achieve efficient separation from other components in a mixture. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid to ensure the analyte is in a suitable ionic state for both separation and ionization. While specific retention times for this compound are not documented in readily available literature, they would be dependent on the exact chromatographic conditions used.

Near-Infrared Spectroscopy with Multivariate Analysis (for related compound analysis)

The NIR spectra of organic molecules, including carboxylic acids, are often complex due to broad and overlapping absorption bands. nih.gov This complexity makes direct interpretation challenging. Therefore, NIR spectroscopy is frequently coupled with multivariate analysis methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, to extract meaningful chemical and physical information. leidenuniv.nlyoutube.com

Research on various organic acids has demonstrated the utility of NIR spectroscopy for both qualitative and quantitative analysis. jess.ir For instance, studies on other carboxylic acids have shown that NIR spectroscopy can be used to:

Differentiate between structurally similar compounds: By applying multivariate analysis to the NIR spectra, it is possible to classify and discriminate between different carboxylic acids based on subtle spectral differences. acs.org

Investigate hydrogen bonding: The O-H stretching overtones in the NIR region are sensitive to hydrogen bonding, which is a prominent feature of carboxylic acids that often form dimers. Analysis of these bands can provide information on the association state of the molecules. acs.org

Correlate spectral features with chemical properties: Researchers have successfully built calibration models to predict properties like acidity (pH) and concentration of various organic acids in solution based on their NIR spectra. researchgate.net

For aromatic carboxylic acids, characteristic absorption bands can be identified. For example, the C=O stretch for aromatic carboxylic acids typically falls in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com While this is in the mid-infrared region, its overtones and combination bands would appear in the NIR spectrum. The infrared spectrum of benzoic acid, an aromatic carboxylic acid, shows a C-O stretching peak at 1292 cm⁻¹ and an O-H wag at 934 cm⁻¹, which would also have corresponding features in the NIR region. spectroscopyonline.com

In the context of analyzing a compound like this compound, NIR spectroscopy combined with multivariate analysis could potentially be used for rapid, at-line or on-line process monitoring, quality control of raw materials and final products, and for studying its interactions in various matrices. The development of such a method would involve acquiring NIR spectra of a set of calibration samples with known concentrations or properties and then building a robust multivariate model to predict these parameters in unknown samples.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like 3-(4-ethoxyphenoxy)propanoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G), can provide deep insights. researchgate.net Such studies on related molecules have successfully predicted geometries, vibrational frequencies, and electronic properties. jrrset.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for understanding the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound and Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electronegativity (χ) |

| This compound | -6.5 | -1.2 | 5.3 | 2.65 | 3.85 |

| Phenoxyacetic acid | -6.8 | -1.0 | 5.8 | 2.90 | 3.90 |

| 3-Phenoxypropanoic acid | -6.7 | -1.1 | 5.6 | 2.80 | 3.90 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

The flexibility of the propanoic acid chain and the ether linkage in this compound allows for multiple low-energy conformations. Computational methods can explore the potential energy surface (PES) to identify the most stable conformers. For instance, PES scans are used to find the most stable conformational structure of related molecules by systematically rotating specific dihedral angles. researchgate.net

Tautomerism is another area of interest, particularly concerning the carboxylic acid group, which can exist in different forms. Although the keto-enol tautomerism of the carboxylic acid is generally unfavorable, computational studies can quantify the energy differences between tautomers, providing a clear picture of their relative populations at equilibrium. In related systems, computational chemistry has been essential for understanding acid-base equilibria, which can be challenging to measure experimentally for compounds with low water solubility. frontiersin.org

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, accounting for environmental factors like solvent and temperature. For this compound, MD simulations can be used to sample a wide range of conformations in different environments, such as in an aqueous solution or interacting with a biological membrane.

Studies on other aromatic carboxylic acids have used MD to investigate their adsorption onto surfaces and their aggregation behavior in solution. acs.orgacs.org These simulations revealed that interactions like hydrogen bonding and π–π stacking play a significant role in the intermolecular organization of these molecules. acs.org For this compound, MD could elucidate how it interacts with water molecules, ions, and other organic molecules, providing insights into its solubility and transport properties. Furthermore, MD simulations have been combined with electronic structure methods to accurately reproduce the complex vibrational spectra of hydrogen-bonded carboxylic acids, which arise from the vast range of geometries sampled in the condensed phase. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates. For this compound, docking studies could be performed against a relevant biological target to predict its binding affinity and mode of interaction.

The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the interaction energy for different poses. The results are scored based on factors like electrostatic and van der Waals interactions, as well as hydrogen bonding. nih.gov In studies of related benzyloxyacetohydroxamic acids, molecular docking successfully rationalized the observed structure-activity relationships. nih.gov Similarly, docking studies on phenoxyacetic acid derivatives have been used to understand their interaction with enzymes and other proteins. scienceopen.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -7.5 | TYR 82, SER 120, LEU 204 |

| Hydrogen Bonds | 2 | SER 120 (H-donor), TYR 82 (H-acceptor) |

| Hydrophobic Interactions | 4 | LEU 204, PHE 208, VAL 118 |

This table contains hypothetical data to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatized Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR studies could be developed to guide the synthesis of new analogues with improved activity.

A QSAR study on phenoxy and benzyloxyacetic acid derivatives successfully developed equations correlating physicochemical properties with in vitro activity. nih.gov The models used parameters such as hydrophobicity (π), electronic effects (σ), and molar refraction (MR) to predict the biological potency of the compounds. nih.gov Positive correlations were often found with hydrophobicity and the electronic constants of substituents, while negative correlations were sometimes observed with steric parameters like molar refraction. nih.gov Similar studies on phenoxyacetic acid congeners have also developed reliable models indicating that lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are key determinants of biological efficacy. mdpi.comnih.gov

Table 3: Example of a Hypothetical QSAR Equation for a Series of Derivatized Phenoxypropanoic Acids

Activity = 0.8 * logP - 0.2 * (MR) + 1.5 * σ + 2.1

| Derivative Substituent | logP | Molar Refraction (MR) | Sigma (σ) | Predicted Activity |

| 4-Ethoxy (Parent) | 2.5 | 60 | -0.24 | 3.22 |

| 4-Chloro | 2.8 | 55 | 0.23 | 3.48 |

| 4-Nitro | 1.9 | 58 | 0.78 | 4.16 |

| 4-Methyl | 2.7 | 58 | -0.17 | 3.13 |

This table and equation are for illustrative purposes to demonstrate the principles of a QSAR model.

Reaction Mechanisms and Chemical Reactivity Profiling

Carboxylic Acid Functional Group Reactivity

The carboxyl group (-COOH) is a versatile functional group that undergoes a variety of reactions. It can act as an acid, and its carbonyl carbon is an electrophilic site, though less so than in aldehydes or ketones due to resonance stabilization from the hydroxyl group. uni.lulibretexts.org The reactivity of this group is fundamental to the derivatization of 3-(4-ethoxyphenoxy)propanoic acid.

Nucleophilic Acyl Substitution Mechanisms (e.g., Esterification)

Nucleophilic acyl substitution is a hallmark reaction of carboxylic acids, where the hydroxyl group is replaced by a nucleophile. thegoodscentscompany.comresearchgate.net These reactions typically require activation of the carbonyl group, as the hydroxide (B78521) ion (-OH) is a poor leaving group. thegoodscentscompany.com

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (like sulfuric acid) yields an ester. This process, known as Fischer esterification, involves the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. The alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule result in the formation of the corresponding ester. ceon.rsgoogle.com For instance, reaction with ethanol (B145695) would produce ethyl 3-(4-ethoxyphenoxy)propanoate. The reaction is reversible, and the yield can be maximized by removing water as it forms. ceon.rs

Amide Formation: Direct reaction with an amine is generally inefficient as the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. Therefore, amide synthesis from this compound requires a coupling agent or conversion to a more reactive derivative. A common method involves the use of condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC). vanderbilt.eduprepchem.com The carboxylic acid first adds to the DCC, forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of the amide and dicyclohexylurea as a byproduct. thegoodscentscompany.com Alternatively, the carboxylic acid can be converted to an acyl chloride by reacting it with thionyl chloride (SOCl₂). thegoodscentscompany.com The resulting acyl chloride is much more reactive and readily reacts with an amine to form the amide. prepchem.com

Reduction Mechanisms to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol. Due to the low reactivity of the carboxyl group, this transformation requires strong reducing agents.

Reduction to Primary Alcohols: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. openstax.org The reaction with this compound would yield 3-(4-ethoxyphenoxy)propan-1-ol. The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate salt, followed by the addition of a hydride ion from AlH₃ to the carbonyl carbon. This is followed by a second hydride transfer, ultimately leading to the primary alcohol after an acidic workup. masterorganicchemistry.com

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than the starting carboxylic acid and are readily reduced further to the alcohol. masterorganicchemistry.com Therefore, it is generally not possible to stop the reduction at the aldehyde stage using powerful reducing agents like LiAlH₄. srce.hr To achieve this transformation, the carboxylic acid must first be converted into a more reactive derivative, such as an acyl chloride, which can then be reduced to the aldehyde using a less reactive reducing agent like lithium tri-tert-butoxyaluminum hydride. masterorganicchemistry.com

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple carboxylic acids like this compound, this reaction does not typically occur upon simple heating. chemistry.coach The stability of the potential carbanion intermediate is a key factor.

Decarboxylation is significantly more facile for acids that have a carbonyl group at the β-position (a β-keto acid). wikipedia.org The mechanism proceeds through a cyclic, six-membered transition state involving the carbonyl oxygen, which leads to an enol intermediate that then tautomerizes to the ketone. wikipedia.org Since this compound lacks this β-carbonyl structure, it is resistant to this type of decarboxylation.

Alternative, more drastic methods for decarboxylation exist, such as the Hunsdiecker reaction, which involves converting the carboxylic acid to its silver salt and then treating it with bromine. organic-chemistry.org Another possibility involves radical mechanisms under specific conditions. For example, studies on propanoic acid on metal surfaces have shown that decarboxylation can occur via initial O-H bond cleavage followed by C-C bond scission. researchgate.net However, these are not common solution-phase reactions for this type of compound.

Reactivity at the Alpha-Carbon of the Propanoic Acid Moiety

The carbon atom adjacent to the carboxyl group, known as the alpha-carbon (α-carbon), possesses a unique reactivity due to the electron-withdrawing nature of the carbonyl group.

Enolization and Carbonyl Condensation Reactions

The protons on the α-carbon of the propanoic acid chain are weakly acidic and can be removed by a strong base to form a resonance-stabilized enolate ion. libretexts.orggoogle.com While carboxylic acids themselves are less prone to enolization than aldehydes or ketones, their corresponding esters readily form enolates.

Enolization: The formation of an enolate from this compound or, more practically, its ester derivative (e.g., ethyl 3-(4-ethoxyphenoxy)propanoate) is the first step in several important carbon-carbon bond-forming reactions. libretexts.org The enolate has two resonance structures, with the negative charge delocalized on the α-carbon and the carbonyl oxygen.

Carbonyl Condensation Reactions: Enolates are excellent nucleophiles and can attack the electrophilic carbonyl carbon of another molecule. srce.hr

Claisen Condensation: This reaction occurs between two ester molecules. While an intermolecular Claisen condensation of ethyl 3-(4-ethoxyphenoxy)propanoate with itself would be possible, mixed Claisen condensations with another ester are more common synthetically. libretexts.org The reaction is base-induced (typically using sodium ethoxide if it's an ethyl ester) and results in a β-keto ester after an acidic workup.

Aldol-type Reactions: While the Claisen condensation is specific to esters, the enolate of an ester can also react with aldehydes or ketones in a mixed aldol-type reaction, though this is less common than reactions between two aldehydes/ketones. srce.hr

Nucleophilic Additions (e.g., Michael Addition for synthetic precursors)

The structure of this compound suggests that its synthesis could involve a conjugate addition reaction as a key step. The Michael addition, or conjugate 1,4-addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

A plausible synthetic route to the backbone of this compound involves the oxa-Michael addition. In this reaction, 4-ethoxyphenol (B1293792) (acting as the oxygen nucleophile) would add to an α,β-unsaturated carbonyl compound like acrylic acid or one of its esters (e.g., ethyl acrylate). This reaction adds the phenoxy group at the β-position of the propanoic acid chain, directly forming the ether linkage and the three-carbon acid backbone of the target molecule. This type of reaction is a powerful tool for forming carbon-heteroatom bonds in a controlled manner. researchgate.net

Ether Cleavage and Formation Mechanisms

The chemical behavior of this compound is significantly influenced by the ether linkage that connects the ethoxy and phenoxy groups. The formation and cleavage of this bond are fundamental to its synthesis and potential degradation pathways.

The primary mechanism for the formation of the ether bond in this compound is the Williamson ether synthesis . This well-established method involves the reaction of an alkoxide ion with a primary alkyl halide through an S\textsubscript{N}2 (bimolecular nucleophilic substitution) reaction. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of 4-hydroxyphenoxypropanoic acid (or its ester derivative) with an ethylating agent.

The general steps of the Williamson ether synthesis are as follows:

Deprotonation: A strong base is used to deprotonate the hydroxyl group of the phenol (B47542), creating a more nucleophilic phenoxide ion. masterorganicchemistry.com

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (like ethyl iodide or ethyl bromide) in a concerted S\textsubscript{N}2 mechanism. wikipedia.org

For optimal results in a Williamson ether synthesis, primary alkyl halides are preferred as they minimize the competing elimination reactions. masterorganicchemistry.comlibretexts.org

The cleavage of the ether bond in this compound can be achieved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.compressbooks.pub This reaction generally proceeds via either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, contingent on the structure of the ether. Given that the ether is an aryl alkyl ether, the cleavage will selectively produce a phenol and an alkyl halide. libretexts.orglibretexts.org This is because the carbon-oxygen bond of the aromatic ring is stronger than the alkyl-oxygen bond, and the sp² hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack. libretexts.org

The acidic cleavage mechanism can be summarized as:

Protonation: The ether oxygen is protonated by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comtransformationtutoring.com

Nucleophilic Attack: The halide ion (Br⁻ or I⁻) then attacks the less sterically hindered carbon of the ethyl group in an S\textsubscript{N}2 reaction, displacing the phenoxypropanoic acid moiety as a leaving group, which then gets protonated to form 4-hydroxyphenoxypropanoic acid. libretexts.orglibretexts.org

Table 1: Generalized Reaction Mechanisms for Ether Formation and Cleavage

| Reaction | Mechanism | Reactants | Products |

|---|---|---|---|

| Ether Formation | Williamson Ether Synthesis (S\textsubscript{N}2) | 4-hydroxyphenoxypropanoic acid, Ethyl Halide, Strong Base | This compound, Halide Salt, Water |

| Ether Cleavage | Acidic Cleavage (S\textsubscript{N}2) | This compound, Strong Acid (HBr or HI) | 4-hydroxyphenoxypropanoic acid, Ethyl Halide |

Investigation of Photochemical and Electrochemical Properties

While specific studies on the photochemical and electrochemical properties of this compound are not extensively documented, its behavior can be inferred from related phenoxy acid compounds.

Photochemical Properties:

Phenoxy acids are known to undergo photodegradation in aquatic environments, a process influenced by factors such as pH and the presence of other substances. nih.gov The primary photochemical reaction often involves the cleavage of the ether bond or transformations on the aromatic ring. For phenoxypropanoic acids, photodegradation can be initiated by UV radiation, leading to the formation of various photoproducts. researchgate.net The degradation process can be enhanced by advanced oxidation processes (AOPs), which involve the generation of highly reactive hydroxyl radicals. nih.govresearchgate.net

Electrochemical Properties:

The electrochemical behavior of phenolic compounds is characterized by their oxidation at an electrode surface. nih.gov The oxidation potential is influenced by the nature and position of substituents on the aromatic ring. For a compound like this compound, the ethoxy group, being an electron-donating group, would likely lower the oxidation potential compared to an unsubstituted phenol, making it more susceptible to oxidation.

Table 2: Predicted Photochemical and Electrochemical Properties

| Property | Predicted Behavior | Influencing Factors |

|---|---|---|

| Photochemical Stability | Susceptible to photodegradation | UV radiation, pH, presence of photosensitizers |

| Photodegradation Products | Likely involves ether bond cleavage and aromatic ring modification | Wavelength of light, reaction medium |

| Electrochemical Oxidation | Expected to be an irreversible oxidation process | Electrode material, solvent, pH |

| Oxidation Potential | Lower than unsubstituted phenol due to the electron-donating ethoxy group | Substituents on the aromatic ring |

Analogs of this compound: A Study of Biomolecular Interactions and Bioactivity

Derivatives of this compound represent a class of compounds that have garnered significant interest in medicinal chemistry due to their potential to modulate key biological targets. This article explores the biomolecular interactions and bioactivity of analogs of this core structure, focusing on their engagement with Peroxisome Proliferator-Activated Receptors (PPARs).

Focus on Mechanistic Insights; Strictly Excluding Clinical Human Trial Data, Dosage, Safety, and Adverse Effects

Structure-Activity Relationship (SAR) Studies of Phenoxypropanoic Acid Scaffolds

The biological activity of phenoxypropanoic acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating how modifications to different parts of this molecular scaffold influence its interaction with biological targets.

Influence of Aromatic and Aliphatic Substitutions on Molecular Recognition

The nature and position of substituents on both the aromatic and aliphatic portions of the phenoxypropanoic acid scaffold play a critical role in molecular recognition and subsequent biological activity.

The core structure, often referred to as a 2-phenoxy scaffold, is a key determinant of activity. For instance, in studies on antiplasmodial compounds, the replacement of a 4-fluorophenoxy substituent with a simple phenoxy or an acetamidophenoxy group resulted in a noticeable decrease in activity. mdpi.com This highlights the importance of the aryloxy substituent for the observed biological effect. mdpi.com Similarly, moving a substituent on the benzamide (B126) ring from the ortho to the meta position can significantly reduce activity, while a para-substitution can lead to a substantial increase in potency. mdpi.com

In the context of GPR88 agonists, SAR studies revealed that the linker between the amide nitrogen and the phenyl group is crucial for activity, likely by positioning the phenyl group for optimal interaction with the receptor. nih.gov The substitution pattern on the phenyl ring itself is also a key factor. For example, introducing a methyl group at the ortho-position of the phenyl ring in a (4-substituted-phenyl)acetamide scaffold was found to be detrimental to GPR88 agonist activity. nih.gov

The development of inhibitors for enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC) has also benefited from SAR insights. Studies on a 2-morpholinobenzoic acid scaffold confirmed that a 2-morpholino-5-N-benzylamino benzoic acid or its derivatives represent an optimal pharmacophore. rsc.org This suggests that specific substitutions at these positions are critical for inhibitory action.

The following table summarizes the impact of various substitutions on the activity of phenoxypropanoic acid-related scaffolds based on several research findings.

| Scaffold/Target | Substitution | Effect on Activity |

| 2-Phenoxybenzamides (Antiplasmodial) | Replacement of 4-fluorophenoxy with 4-phenoxy | Decreased |

| 2-Phenoxybenzamides (Antiplasmodial) | Shift of N-Boc piperazinyl from ortho to para | Increased |

| (4-Substituted-phenyl)acetamides (GPR88 Agonist) | Ortho-methyl on phenyl ring | Decreased |

| 2-Morpholinobenzoic acid (PC-PLC Inhibitor) | 2-morpholino-5-N-benzylamino benzoic acid | Optimal |

Conformational Flexibility and Receptor Binding Affinity

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a critical factor in its ability to bind to a receptor. nih.gov The binding of a ligand to a receptor is not a simple lock-and-key mechanism; rather, it often involves an "induced fit" where both the ligand and the receptor can undergo conformational changes to achieve optimal binding. frontiersin.orgnih.gov

For phenoxypropanoic acid derivatives, particularly those acting as peroxisome proliferator-activated receptor (PPAR) agonists, conformational flexibility is key. These ligands can bind to different PPAR subtypes in various conformations. nih.govacs.org This adaptability is due to the presence of multiple binding points within the ligand-binding pocket of PPARs, which can accommodate the flexible nature of these ligands. nih.govacs.org

The standard Gibbs free energy of binding, a measure of binding affinity, is influenced by the conformational energies of both the ligand and the receptor. nih.gov Molecules that can readily adopt a conformation suitable for binding, even if it's not their lowest energy state, can exhibit high affinity. nih.gov However, exploring the vast conformational space of flexible molecules presents a significant challenge in computational drug design. nih.gov

The binding of phenylpropanoic acid-type ligands to PPARs illustrates this principle. The α-substituted phenylpropanoic acid moiety typically forms hydrogen bonds with one arm of the ligand-binding domain, while a hydrophobic tail occupies another arm. acs.org The specific conformation adopted can depend on the PPAR subtype. For instance, the orientation of the carbonyl group of the ligand can be influenced by interactions with specific amino acid residues, such as Thr288 in the case of hPPARδ. acs.org

Receptor Binding and Activation Studies

The biological effects of many phenoxypropanoic acid derivatives are mediated through their interaction with specific receptors. Understanding these interactions, including ligand specificity, selectivity, and the mechanisms of agonism or antagonism, is crucial for elucidating their function.

Ligand Specificity and Selectivity

Ligand specificity refers to the ability of a compound to bind to a particular receptor, while selectivity describes its preference for one receptor subtype over others. These are critical parameters in drug development to ensure targeted action.

For phenoxypropanoic acid derivatives that target PPARs, the stereochemistry of the molecule can be a determining factor for selectivity. Studies on optically active phenylpropanoic acid derivatives have shown that the biological activity, in terms of both binding and transactivation of human PPARα, can be enantio-dependent, with the activity residing exclusively in the (S)-isomer. nih.gov

In the context of G protein-coupled receptors (GPCRs), such as GPR40, chemical modifications to the phenoxypropanoic acid scaffold have led to the discovery of potent and selective agonists. nih.gov The process of evaluating specificity and selectivity in ligand-binding assays is crucial and should consider the anticipated concentrations of the therapeutic agent. nih.gov

The development of selective agonists for the β3-adrenergic receptor, based on an aryloxypropanolamine scaffold, has also been guided by detailed 3D-QSAR studies. mdpi.com These studies help in designing new derivatives with improved selectivity by identifying key structural features that favor binding to the target receptor. mdpi.com

Enzyme Modulation and Inhibition Analysis

Beyond receptor interactions, some phenoxypropanoic acid derivatives can directly modulate the activity of enzymes. This can involve either inhibiting or enhancing the enzyme's catalytic function.

For example, derivatives of chrysin (B1683763), a natural flavone, have been shown to modulate the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov One derivative, 5,7-diacetylflavone, was a potent and selective inhibitor of COX-2, with modeling studies suggesting it fits well into the enzyme's binding pocket. nih.gov

In another instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as having potential antimicrobial activity by targeting enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov These compounds may inhibit enzymes in the MurA-F pathway. nih.gov Furthermore, this same scaffold has been explored for its potential as an anticancer agent due to its antioxidant properties, which could involve the modulation of enzymes related to oxidative stress. mdpi.com

The interaction of ligands with enzymes can be highly specific, with small structural changes leading to significant differences in inhibitory potency and selectivity. For example, the selectivity of the chrysin derivative for COX-2 over COX-1 was attributed to a single amino acid difference (isoleucine in COX-1 versus valine in COX-2) in the binding pocket. nih.gov

Interaction with Metabolic Enzymes (e.g., pathways related to propionyl-CoA metabolism for related compounds)

Propionyl-CoA is a key intermediate in cellular metabolism, formed from the catabolism of various substrates including odd-chain fatty acids, cholesterol, and certain amino acids like isoleucine and valine. nih.govnih.gov Its primary canonical fate in mammals is anaplerosis, where it enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA. nih.gov However, recent studies have shown that propionyl-CoA can also undergo direct anabolic reactions, condensing two three-carbon units into a six-carbon molecule, a process previously thought to be limited to certain bacteria. nih.gov

Dysregulation of propionyl-CoA metabolism is associated with metabolic disorders like propionic acidemia. nih.govelsevierpure.com In a mouse model of this condition, reduced activity of propionyl-CoA carboxylase (PCC), the enzyme responsible for converting propionyl-CoA to methylmalonyl-CoA, leads to organ-specific metabolic disturbances. elsevierpure.com For instance, accumulation of propionylcarnitine, a derivative of propionyl-CoA, was observed in the liver and lungs of these mice. elsevierpure.com

Interestingly, the metabolism of propionyl-CoA can be influenced by the gut microbiota. Certain gut microbes can produce 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) from dietary compounds. nih.gov This metabolite has been shown to modulate the gut microbial community itself, suggesting a feedback loop in metabolic regulation. nih.gov

Characterization of Enzyme Inhibition Kinetics

The study of enzyme inhibition kinetics is crucial for understanding how compounds like 3-(4-Ethoxyphenoxy)propanoic acid and its derivatives might exert their biological effects. There are several types of reversible enzyme inhibition, including competitive, uncompetitive, and noncompetitive inhibition, each with a distinct kinetic profile. sci-hub.se

Competitive inhibitors bind to the free enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum velocity (Vmax). sci-hub.se

Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex, leading to a decrease in both the apparent Km and Vmax. sci-hub.se

Noncompetitive inhibitors can bind to both the free enzyme and the ES complex, resulting in a decrease in Vmax, while the effect on Km can vary. sci-hub.se

The kinetics of inhibition can also be time-dependent. "Slow tight-binding" inhibition, for example, involves a conformational change in the enzyme-inhibitor complex, leading to a more stable interaction. sci-hub.senih.gov This type of inhibition can be particularly effective for therapeutic agents. sci-hub.se

Cytochrome P450 3A4 (CYP3A4) is a major drug-metabolizing enzyme that is a common target for inhibitors. nih.gov The inhibition of CYP3A4 by various drugs often follows a sequential multistep binding process, which can be characterized by lag phases in the onset of inhibition. nih.gov

Effects on Cellular Pathways and Biological Processes (in vitro and in silico)

In vitro and in silico studies have shed light on the various cellular and biological effects of this compound and its derivatives, including antimicrobial and antioxidant activities, as well as modulation of lipid and glucose homeostasis.

Mechanisms of Antimicrobial Activity of Related Derivatives

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. mdpi.comnih.gov

Key Findings:

Hydrazone derivatives containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity. nih.gov

The inclusion of a 4-NO2 substitution in a phenyl ring enhanced activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Some derivatives exhibited notable activity against Candida auris, a globally emerging fungal pathogen. nih.gov

The proposed mechanism of action for some amino acid derivatives involves the inhibition of enzymes crucial for peptidoglycan synthesis in the bacterial cell wall, such as those in the MurA-F pathway. nih.gov Other studies on natural compounds like oleanolic and ursolic acids have shown that they inhibit the growth of Streptococcus mutans by down-regulating genes involved in peptidoglycan biosynthesis, glycolysis, and fatty acid and amino acid synthesis. nih.gov

| Compound Derivative | Target Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Hydrazones with heterocyclic substituents | ESKAPE group bacteria and drug-resistant Candida species | Potent and broad-spectrum antimicrobial activity | nih.gov |

| Phenyl-substituted derivative (Compound 29) | S. aureus | MIC of 16 µg/mL | mdpi.com |

| 4-NO2 phenyl-substituted derivative (Compound 30) | S. aureus and E. faecalis | MIC of 16 µg/mL | mdpi.com |

| 4-NO2 phenyl-substituted derivative (Compound 30) | E. coli | MIC of 32 µg/mL | mdpi.com |

| 4-NO2 phenyl-substituted derivative (Compound 30) | K. pneumoniae | MIC of 64 µg/mL | mdpi.com |

Antioxidant Mechanisms of Action for Related Compounds

Several derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as having promising antioxidant properties. nih.govelsevierpure.com The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

The antioxidant mechanisms of phenolic compounds, which are structurally related to the hydroxyphenyl group in these derivatives, are multifaceted. They can act by:

Directly scavenging free radicals. mdpi.com

Activating endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). mdpi.commdpi.com

Inhibiting lipid peroxidation. mdpi.comnih.gov

Chelating metal ions that can catalyze the formation of reactive oxygen species (ROS). mdpi.com

For instance, a study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that some compounds exhibited antioxidant activity greater than that of ascorbic acid, a well-known antioxidant. nih.gov The presence and position of substituents on the aromatic rings were found to significantly influence the antioxidant capacity. nih.gov

| Compound/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide) (Compound 20) | DPPH radical scavenging assay | Potent antioxidant properties | nih.gov |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH radical scavenging assay | ~1.4 times higher activity than ascorbic acid | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH radical scavenging assay | ~1.4 times higher activity than ascorbic acid | nih.gov |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (Compound 17) | DPPH radical scavenging assay | 1.13 times higher activity than ascorbic acid | nih.gov |

Modulation of Lipid and Glucose Homeostasis Pathways (derived from related compounds)

Related propanoic acid derivatives have been shown to modulate lipid and glucose metabolism through various cellular signaling pathways.

One key pathway is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor, and its activation can lead to increased glucose uptake and fatty acid oxidation. dntb.gov.ua Mango tree leaf extract, which contains phenolic compounds, has been shown to regulate lipid and glucose homeostasis by activating AMPK and the PI3K/AKT signaling pathways. dntb.gov.ua

Furthermore, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a microbial metabolite, has been found to improve hepatic lipid metabolism. nih.gov It is suggested that HMPA exerts these effects by acting as an agonist for G protein-coupled receptor 41 (GPR41), which in turn stimulates lipid catabolism. nih.gov Other studies have shown that HMPA can improve hepatic glucose and lipid metabolism and inhibit muscular protein catabolism following exhaustive exercise. researchgate.net

In diet-induced obese mice, HMPA has been shown to alleviate weight gain, reduce hepatic steatosis, and improve insulin (B600854) sensitivity. nih.gov Similarly, the microbial metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA) and 3',4'-dihydroxyphenylacetic acid (DHAA) have been found to prevent obesity and regulate insulin resistance and lipid metabolism in mice fed a high-fat diet. sciopen.com

Biocatalysis and Biotransformation Studies of Related Compounds

While specific biocatalysis and biotransformation studies on this compound are not extensively documented, research on related compounds provides insights into potential metabolic pathways.

For example, the gut microbiota plays a significant role in the biotransformation of dietary polyphenols into more bioavailable and biologically active metabolites. nih.gov 4-hydroxy-3-methoxycinnamic acid can be converted by gut bacteria into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). nih.gov

Pharmacokinetic studies in rats have shown that orally administered HMPA is rapidly absorbed and metabolized into sulfated and glucuronidated conjugates. nih.gov These metabolites are then distributed to various tissues, indicating that biotransformation is a key step in the disposition and potential activity of these compounds. nih.gov

Microbial Production and Derivatization Routes

The use of whole microbial cells as biocatalysts for producing valuable chemicals from renewable feedstocks is a cornerstone of modern biotechnology. While direct microbial fermentation routes to produce this compound are not extensively documented in publicly available literature, the general principles of microbial production of related aromatic carboxylic acids provide a framework for potential biosynthetic strategies.

Microorganisms, particularly bacteria and fungi, possess diverse metabolic pathways capable of transforming aromatic compounds. A hypothetical microbial production route for this compound could involve the biotransformation of a precursor molecule like 4-ethoxyphenol (B1293792). It is known that certain marine bacteria, such as Bacillus amyloliquefaciens, can naturally produce 4-ethoxyphenol. sigmaaldrich.com This precursor could then theoretically be modified by other microbial enzymatic systems to yield the final propanoic acid derivative.

The degradation pathways of amino acids such as valine, threonine, isoleucine, and methionine in various microorganisms can lead to the formation of propionyl-CoA, a key intermediate in propionate (B1217596) production. In a heterologous production system, engineered microorganisms could be designed to channel metabolic flux towards the synthesis of propionyl-CoA, which could then be coupled with an aromatic precursor to form the desired product.

Derivatization, the process of chemically modifying a compound to enhance its properties or to create new functionalities, can also be achieved through microbial pathways. For instance, microorganisms could be engineered to express specific enzymes that catalyze the addition of the ethoxyphenoxy group to a propanoic acid backbone or vice versa. The synthesis of various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has been explored for different applications, highlighting the versatility of the propanoic acid scaffold for chemical modification, although these are not direct microbial derivatizations of the title compound.

Enzymatic Synthesis and Modification of Derivatives

Enzymatic synthesis offers a more controlled and specific alternative to whole-cell biotransformations. Lipases are a class of enzymes that are particularly versatile in organic synthesis, capable of catalyzing esterification, transesterification, and hydrolysis reactions.

The synthesis of this compound via enzymatic routes could be envisioned through the lipase-catalyzed esterification of 4-ethoxyphenol with a suitable three-carbon substrate. Lipases, such as those from Candida antarctica (CALB) and Rhizomucor miehei, are known for their high selectivity and efficiency in non-aqueous media, which would be suitable for such a reaction. sigmaaldrich.com The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile (in this case, the hydroxyl group of 4-ethoxyphenol) to form the ester product.

Furthermore, enzymatic methods can be employed for the modification of derivatives. For example, if a precursor ester of this compound is synthesized, lipases could be used for its selective hydrolysis to yield the final carboxylic acid. This approach is common in the synthesis of chiral pharmaceuticals and other fine chemicals. sigmaaldrich.com

The development of structured lipids, where specific fatty acids are attached to the glycerol (B35011) backbone, often utilizes sn-1,3-specific lipases. A similar strategy could be adapted for the targeted synthesis and modification of derivatives of this compound, allowing for precise control over the final molecular structure.

Potential Non Clinical and Industrial Applications

Role as Building Blocks in Organic Synthesis and Medicinal Chemistry

3-(4-Ethoxyphenoxy)propanoic acid serves as a valuable building block in the field of organic synthesis. Chemical suppliers categorize it under "Building Blocks," indicating its primary use as a starting material or intermediate for constructing more complex molecules. sigmaaldrich.comsigmaaldrich.com Its bifunctional nature, possessing both a carboxylic acid and an ether-linked aromatic ring, allows it to participate in a wide array of chemical reactions. The carboxylic acid group can be readily converted into esters, amides, acid halides, or reduced to an alcohol, providing numerous pathways for molecular elaboration.

In medicinal chemistry, the phenoxypropanoic acid scaffold is a recognized pharmacophore found in various biologically active compounds. While research on the specific therapeutic potential of this compound is limited, its structure is analogous to other compounds that have been investigated for medicinal properties. Derivatives of similar propanoic acid structures have been explored for antimicrobial and anticancer activities. sigmaaldrich.com Therefore, this compound represents a potential starting scaffold for the synthesis of new chemical entities that could be evaluated for various therapeutic targets.

Applications in Polymer Science and Material Chemistry

The structure of this compound is well-suited for applications in polymer and material science. sigmaaldrich.com The carboxylic acid functional group can undergo polymerization reactions, such as polycondensation with diols to form polyesters, or with diamines to form polyamides. The presence of the ethoxyphenoxy group in the resulting polymer backbone would impart specific properties, such as increased thermal stability, altered solubility, and modified mechanical characteristics.

The aromatic ring and ether linkage can contribute to rigidity and thermal resistance, while the ethoxy group can influence the polymer's hydrophobicity and processability. These features make it a candidate for the development of specialty polymers with tailored properties for use in advanced materials, coatings, or resins. Its commercial availability for research in material science underscores its potential in this field.

Potential in Agrochemical and Specialty Chemical Development

In the agrochemical sector, derivatives of phenoxypropanoic acid are known to be effective herbicides. Although this compound itself is not registered as an herbicide, its core structure is a key feature of this class of compounds. This suggests its potential use as an intermediate in the synthesis of new, more complex herbicide candidates. Researchers could modify its structure to optimize for target specificity and environmental persistence.

As a specialty chemical, its utility lies in its role as a precursor in multi-step syntheses. The synthesis of fine chemicals, such as those used in fragrances, dyes, or electronic materials, often requires specialized building blocks. The unique combination of functional groups in this compound makes it a suitable intermediate for creating high-value, niche chemical products.

Development as Analytical Standards and Reagents

For any chemical compound used in synthesis, there is a corresponding need for analytical standards to ensure quality control and to accurately identify and quantify its presence. Should this compound become a key intermediate in the manufacturing of a pharmaceutical, agrochemical, or polymer, the development of a certified analytical standard would be necessary. This standard would be used in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to monitor reaction progress, assess final product purity, and detect any residual impurities.

Future Research Directions and Translational Perspectives

The exploration of 3-(4-Ethoxyphenoxy)propanoic acid and its derivatives is at a nascent stage, with significant potential for growth across various scientific disciplines. The following sections outline promising future research directions that could unlock the full therapeutic and technological potential of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Ethoxyphenoxy)propanoic acid, and how do reaction conditions influence yield?

- Methodology :

- Esterification : React 4-ethoxyphenol with propanoic acid derivatives (e.g., β-keto esters) using catalytic sulfuric acid or DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .

- Oxidation : Post-esterification, employ potassium permanganate (KMnO₄) in acidic conditions to oxidize intermediates to the target carboxylic acid .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Typical yields range from 50–75% depending on steric hindrance from the ethoxy group .